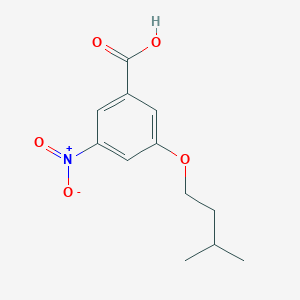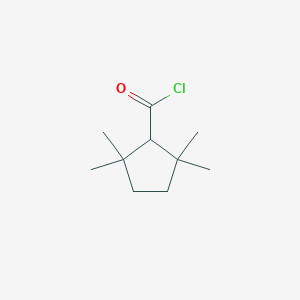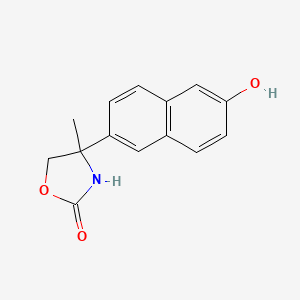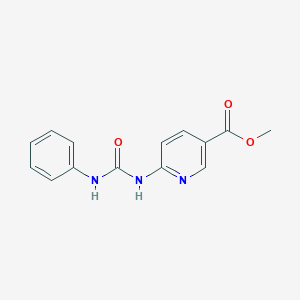![molecular formula C13H15ClIN3O B8372010 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B8372010.png)
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol: is a complex organic compound featuring a unique structure that includes an imidazo[1,5-a]pyrazine core
Méthodes De Préparation
The synthesis of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step organic reactions. The preparation begins with the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the chloro and iodo substituents. The final step involves the attachment of the cyclohexylmethanol group. Specific reaction conditions, such as the use of transition metal catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Analyse Des Réactions Chimiques
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro or iodo groups are replaced by other functional groups using nucleophilic reagents.
Cyclization: The imidazo[1,5-a]pyrazine core can undergo cyclization reactions to form more complex ring structures
Applications De Recherche Scientifique
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,5-a]pyrazine core is known to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol include:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring, offering different chemical properties and applications.
Imidazo[1,5-a]pyridines:
The uniqueness of this compound lies in its specific substituents and the cyclohexylmethanol group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15ClIN3O |
|---|---|
Poids moléculaire |
391.63 g/mol |
Nom IUPAC |
[4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H15ClIN3O/c14-11-10-12(15)17-13(18(10)6-5-16-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2 |
Clé InChI |
OFOPDSRCIWQORX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[6-(Piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine](/img/structure/B8371977.png)




![trans-4-[3-(Pyrrolidin-1-yl)propoxy]cyclohexanamine](/img/structure/B8372008.png)

